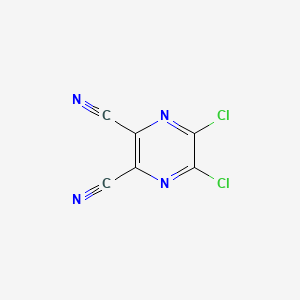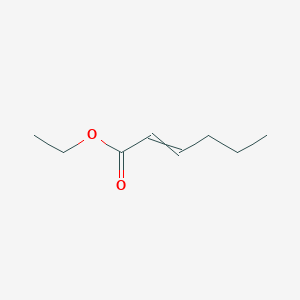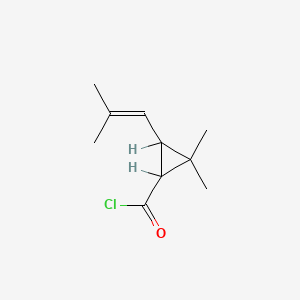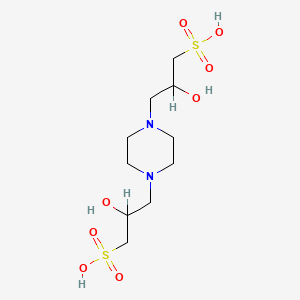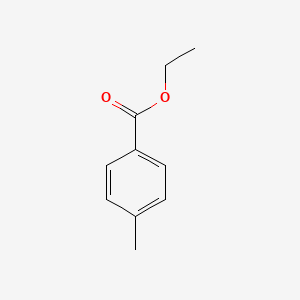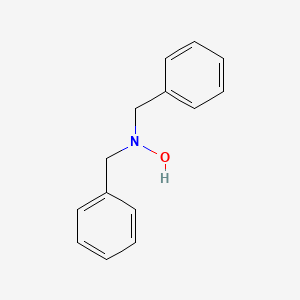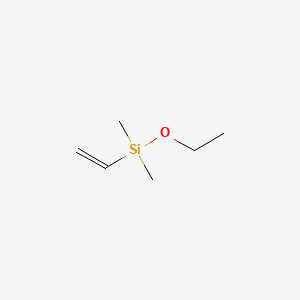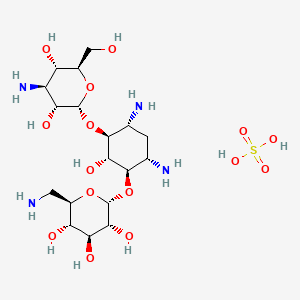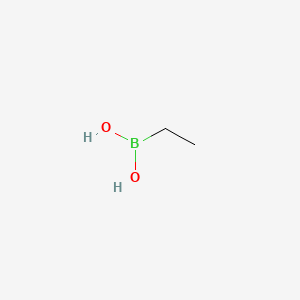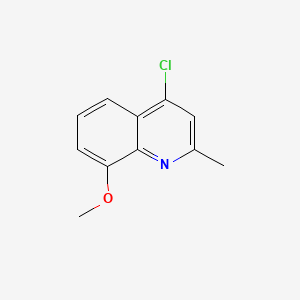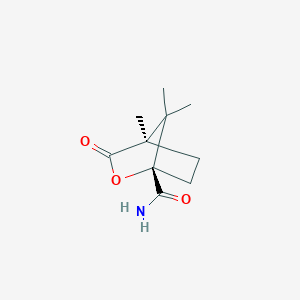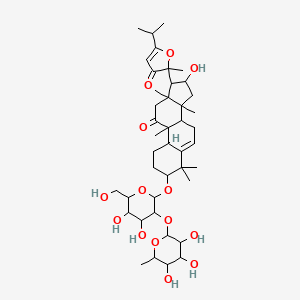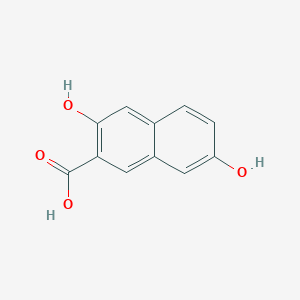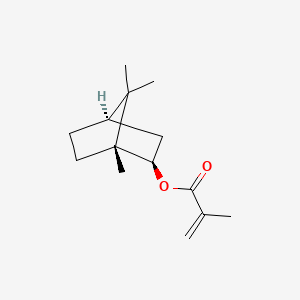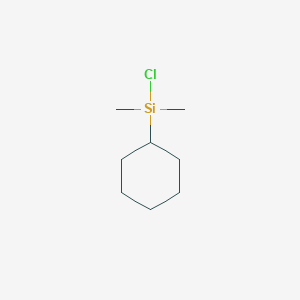
氯环己基二甲基硅烷
描述
Chlorocyclohexyldimethylsilane is a chemical compound with the formula C8H17ClSi . It is a silane, with a silicon atom bonded to two methyl groups, a chlorine atom, and a cyclohexyl group . The molecular weight of Chlorocyclohexyldimethylsilane is 176.76 .
Molecular Structure Analysis
The molecular structure of Chlorocyclohexyldimethylsilane consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a cyclohexyl group . The IUPAC Standard InChI for Chlorocyclohexyldimethylsilane isInChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 . Physical And Chemical Properties Analysis
Chlorocyclohexyldimethylsilane is a clear to yellow liquid . It has a refractive index of 1.462 (lit.) . Its boiling point is 95-97 °C at 40 mmHg (lit.) and it has a density of 0.955 g/mL at 25 °C (lit.) .科学研究应用
- Application: Silica-based nanoparticles can be used as catalysts in various chemical reactions due to their large surface area and the ability to support other catalytic materials .
- Method: The nanoparticles are usually dispersed in the reaction mixture, where they can accelerate the reaction by providing a surface for the reactants to interact .
- Results: The use of silica-based nanoparticles as catalysts can lead to increased reaction rates and improved yields .
- Application: Silica-based nanoparticles can be used to deliver drugs to specific parts of the body .
- Method: The drug molecules are loaded onto the nanoparticles, which are then introduced into the body. The nanoparticles can be designed to release the drug at the target site .
- Results: This method of drug delivery can increase the effectiveness of the drug and reduce side effects .
- Application: Silica-based nanoparticles can be used in various biomedical applications, such as imaging and diagnostics .
- Method: The nanoparticles can be functionalized with specific molecules to target certain cells or tissues. They can also be used to enhance the contrast in imaging techniques .
- Results: These applications can lead to improved diagnosis and treatment of diseases .
- Application: Silica-based nanoparticles can be used to remove pollutants from the environment .
- Method: The nanoparticles can adsorb or degrade the pollutants, making them easier to remove .
- Results: This can lead to cleaner air and water .
- Application: Silica-based nanoparticles can be used to treat wastewater .
- Method: The nanoparticles can remove contaminants from the wastewater through processes such as adsorption and photocatalytic degradation .
- Results: This can result in cleaner water that is safe to discharge into the environment .
Advanced Catalysis
Drug Delivery
Biomedical Applications
Environmental Remediation
Wastewater Treatment
However, silicon-based compounds in general have a wide range of applications in various fields. For example, they are used in the production of adhesives, sealants, coatings, and many other industrial chemicals. They also play a crucial role in the semiconductor industry .
安全和危害
Chlorocyclohexyldimethylsilane is a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . In case of contact with eyes or skin, it is recommended to immediately flush with plenty of water and seek medical aid . It should be stored away from sources of ignition and under an inert atmosphere .
属性
IUPAC Name |
chloro-cyclohexyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUXNEGJODESOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocyclohexyldimethylsilane | |
CAS RN |
71864-47-6 | |
| Record name | Chlorocyclohexyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



